molecular formula C12H19N3O B14776840 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide

Katalognummer: B14776840
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: JJIVXQCQYJIWNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide is a compound that belongs to the class of amides It features a pyridine ring, which is known for its significant biological and therapeutic value

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide can be achieved through the alkylation reaction between 2-chloromethylpyridine and bis(isopropyl)amine . The reaction typically involves the use of acetonitrile as a solvent and is carried out at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Wissenschaftliche Forschungsanwendungen

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may modulate specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.

Eigenschaften

Molekularformel

C12H19N3O

Molekulargewicht

221.30 g/mol

IUPAC-Name

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C12H19N3O/c1-9(2)15(12(16)10(3)13)8-11-6-4-5-7-14-11/h4-7,9-10H,8,13H2,1-3H3

InChI-Schlüssel

JJIVXQCQYJIWNN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CC1=CC=CC=N1)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.